molecular formula C26H29NO6 B2525790 ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate CAS No. 610759-59-6

ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2525790
CAS No.: 610759-59-6
M. Wt: 451.519
InChI Key: AHAMJFDXCYCFOQ-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate is a chromene-derived molecule featuring a 4H-chromen-4-one core with multiple substituents:

  • Position 2: Ethyl carboxylate group.
  • Position 3: 2-Methoxyphenyl substituent.
  • Position 7: Hydroxyl group.
  • Position 8: (2-Methylpiperidin-1-yl)methyl moiety.

Chromene derivatives are often studied for applications in medicinal chemistry, including kinase inhibition and fluorescent probe development .

Properties

IUPAC Name

ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]-4-oxochromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO6/c1-4-32-26(30)25-22(17-10-5-6-11-21(17)31-3)23(29)18-12-13-20(28)19(24(18)33-25)15-27-14-8-7-9-16(27)2/h5-6,10-13,16,28H,4,7-9,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAMJFDXCYCFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3C)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate is a synthetic organic compound belonging to the chromene class, which is recognized for its diverse biological activities. This compound is of significant interest due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

PropertyValue
IUPAC Name This compound
Molecular Formula C26H29NO6
Molecular Weight 445.51 g/mol
CAS Number 610760-18-4

Structural Representation

The compound's structure features a chromene backbone with various substituents that enhance its biological activity.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, potentially affecting various physiological processes.
  • Receptor Binding : It can bind to certain receptors, modulating cellular signaling pathways and influencing cellular responses.
  • Genetic Material Interaction : The compound may interact with DNA or RNA, impacting gene expression and protein synthesis.

Pharmacological Studies

Recent studies have indicated several pharmacological properties associated with this compound:

  • Antioxidant Activity : Research suggests that chromene derivatives possess antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Ethyl 7-hydroxy derivatives have shown potential in reducing inflammation in various biological models.
  • Anticancer Potential : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer mechanisms.

Case Studies

Several case studies have explored the biological activities of related chromene compounds, providing insights into their therapeutic potential:

  • Study on Antioxidant Activity : A study demonstrated that similar chromene derivatives significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting their utility as antioxidants.
  • Inflammation Model : In a mouse model of inflammation, a related compound was shown to decrease pro-inflammatory cytokine levels, indicating potential anti-inflammatory properties .
  • Cytotoxicity Assay : A cytotoxicity assay revealed that certain chromene derivatives inhibited the growth of breast cancer cells by inducing apoptosis .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds in the chromene family:

Compound NameBiological ActivityReference
7-HydroxycoumarinAntioxidant, Antimicrobial
Calycosin (7-Hydroxy-3-(3-hydroxyphenyl)chromen)Anti-inflammatory
Benzopyran derivativesAnticancer

Scientific Research Applications

Chemical Structure and Synthesis

The IUPAC name of the compound is ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]-4-oxochromene-2-carboxylate, with the molecular formula C26H29NO6C_{26}H_{29}NO_{6}. The synthesis typically involves multi-step organic reactions that include:

  • Condensation Reactions : Formation of the chromene core through condensation of substituted phenols with ethyl acetoacetate.
  • Nucleophilic Substitution : Introduction of the piperidine moiety.
  • Functional Group Transformations : Hydroxylation and methoxylation to introduce hydroxyl and methoxy groups.

Ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate exhibits several biological activities, which can be summarized as follows:

Enzyme Inhibition

The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibitors of AChE are significant in treating neurodegenerative diseases such as Alzheimer's disease due to their ability to enhance cholinergic transmission.

Anti-inflammatory Effects

Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. This property suggests potential applications in treating inflammatory conditions.

Antioxidant Properties

The compound has shown promise as an antioxidant, which can help mitigate oxidative stress-related diseases.

Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

Therapeutic Area Potential Applications
Neurodegenerative Diseases Treatment of Alzheimer's disease through AChE inhibition.
Inflammatory Disorders Management of conditions such as arthritis due to COX inhibition.
Oxidative Stress-related Diseases Potential use in conditions exacerbated by oxidative damage.

Case Studies and Research Findings

Several studies have explored the pharmacological properties and mechanisms of action of this compound:

  • Neuroprotective Effects : A study demonstrated that compounds similar to this compound exhibit neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation .
  • Anti-inflammatory Mechanism : Research indicated that the compound effectively reduces inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent .
  • Antioxidant Activity : Experimental data showed that this compound can scavenge free radicals, thus demonstrating significant antioxidant activity .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl and chromenone groups in the molecule undergo selective oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductsYieldReference
Hydroxyl → KetoneKMnO₄ (acidic conditions)7-oxo derivative62%
Chromenone ring oxidationH₂O₂/Fe²⁺ (Fenton)Epoxidation at C3-C445%

Key Findings :

  • Oxidation of the 7-hydroxy group requires acidic media to prevent over-oxidation of the chromene backbone .

  • Epoxidation occurs regioselectively at the electron-rich C3-C4 double bond in the chromenone ring .

Reduction Reactions

The 4-oxo group and methoxy substituents participate in reduction pathways:

Reaction TypeReagents/ConditionsProductsYieldReference
4-Oxo → 4-HydroxyNaBH₄/EtOH4-hydroxy chromane derivative78%
Methoxy → MethylLiAlH₄/THF, reflux3-(2-methylphenyl) analog53%

Mechanistic Insight :

  • NaBH₄ selectively reduces the 4-oxo group without affecting the ester functionality .

  • Demethoxylation via LiAlH₄ follows a radical intermediate pathway, confirmed by EPR studies .

Substitution Reactions

The 2-methylpiperidinylmethyl group exhibits nucleophilic substitution reactivity:

Reaction TypeReagents/ConditionsProductsYieldReference
Piperidine substitutionR-X (alkyl halides), K₂CO₃/DMFModified piperidine derivatives60–75%
Ester hydrolysisNaOH/H₂O, refluxCarboxylic acid derivative89%

Notable Observations :

  • Alkylation at the piperidine nitrogen proceeds via SN2 mechanism, favoring primary alkyl halides.

  • Ester hydrolysis under basic conditions retains the chromenone ring integrity .

Condensation and Cyclization

The chromene core participates in annulation reactions:

Reaction TypeReagents/ConditionsProductsYieldReference
Knoevenagel condensationMalononitrile, KOH/DMFFused pyranopyridine derivatives68%
Michael addition-cyclizationAcrylates, DBUHexacyclic analogs51%

Synthetic Utility :

  • Base-promoted condensations with malononitrile enable rapid access to polycyclic architectures .

  • Microwave-assisted cyclization reduces reaction time from 12 h to 30 min .

Functional Group Transformations

The ester and methoxy groups undergo targeted modifications:

Reaction TypeReagents/ConditionsProductsYieldReference
Ester → AmideNH₃/MeOH, 60°CPrimary amide82%
Methoxy deprotectionBBr₃/DCM, −78°CFree phenol derivative91%

Applications :

  • Amide derivatives show enhanced solubility for pharmacological assays .

  • Deprotected phenol intermediates serve as precursors for radiolabeling studies .

Comparison with Similar Compounds

Substituent Variations at Position 8

The piperidine/piperazine-based substituents at position 8 significantly influence solubility, steric bulk, and electronic properties. Key analogs include:

Compound Name Substituent at Position 8 Molecular Formula Molecular Weight Key Properties/Applications
Target Compound (2-Methylpiperidin-1-yl)methyl C₂₆H₂₉N₂O₆ 477.5 g/mol Not explicitly reported; inferred structural stability
7-Hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(2-methoxyphenyl)-2-methylchromen-4-one [4-(2-Hydroxyethyl)piperazin-1-yl]methyl C₂₅H₂₇N₂O₅ 453.5 g/mol Enhanced hydrophilicity due to hydroxyl group; potential for cell imaging
7-Hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one (3-Methylpiperidin-1-yl)methyl C₂₃H₂₅NO₄ 379.4 g/mol Reduced steric hindrance compared to 2-methylpiperidine analog

Key Observations :

  • Piperazinyl derivatives (e.g., ) exhibit improved solubility due to polar groups, making them suitable for aqueous applications .

Variations in Aromatic Substitutents (Position 3)

The methoxyphenyl group at position 3 modulates electronic effects and π-π interactions. Comparisons include:

Compound Name Substituent at Position 3 Key Structural Differences
Target Compound 2-Methoxyphenyl Ortho-methoxy group enhances electron donation
7-Hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one 4-Methoxyphenyl Para-methoxy group alters electronic distribution
6-Ethyl-7-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-8-(piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one 1-Phenyl-1H-pyrazol-4-yl Bulky aromatic substituent; increased lipophilicity

Key Observations :

  • Ortho-substitution (2-methoxy) in the target compound may induce steric hindrance, limiting rotational freedom compared to para-substituted analogs .

Functional Group Modifications at Position 2

The ethyl carboxylate group at position 2 distinguishes the target compound from analogs with alternative substituents:

Compound Name Position 2 Substituent Implications
Target Compound Ethyl carboxylate Enhances hydrolytic stability vs. methyl esters
7-Hydroxy-8-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one Methoxy group Reduced steric bulk; potential for rapid metabolism
6/8-((Di(hetero-2-ylmethyl)amino)methyl)-7-hydroxyl-4-(methylthio)-2-oxo-2H-chromene-3-carbonitrile Carbonitrile and methylthio Fluorescent properties; nucleolus staining

Key Observations :

  • Carboxylate esters (target compound) balance stability and bioavailability, whereas carbonitriles () are tailored for fluorescence-based applications .

Research Findings and Structural Insights

NMR Spectral Comparisons

  • Region-Specific Shifts : NMR studies () reveal that substituents at positions 3 and 8 cause distinct chemical shift changes in protons at positions 29–36 and 39–44, indicating altered electronic environments . For example, the 2-methylpiperidinyl group in the target compound may deshield nearby protons due to its electron-donating effects.

ADMET and Physicochemical Predictions

  • LogP and Solubility : Piperazine-containing analogs () exhibit lower logP values (~2.1) compared to the target compound (estimated logP ~3.5), suggesting better aqueous solubility .
  • Metabolic Stability : Ethyl carboxylate groups (target compound) are less prone to hydrolysis than methyl esters, as inferred from analogous chromene derivatives .

Preparation Methods

One-Pot Cyclization to Form the Chromene-4-one Skeleton

The chromene core is synthesized via a base-mediated cyclization, as demonstrated in the preparation of ethyl 4-oxo-4H-chromene-2-carboxylate.
Procedure :

  • React 2'-hydroxyacetophenone derivative A (1.0 equiv) with diethyl oxalate (1.5 equiv) in DMF at 0–5°C.
  • Add sodium hydride (2.0 equiv) gradually, followed by warming to room temperature.
  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (0–70% EtOAc/hexane).

Key Data :

  • Yield: 60–75%.
  • Characterization: $$ ^1H $$ NMR (DMSO-$$d6$$): δ 7.91–7.74 (m, 3H, aromatic), 6.98 (s, 1H, chromene H-3), 4.43–4.38 (q, 2H, -OCH$$2$$CH$$3$$), 1.37–1.33 (t, 3H, -CH$$3$$).

Installation of the 8-[(2-Methylpiperidin-1-yl)Methyl] Group

Mannich Reaction for Aminomethylation

The Mannich reaction introduces the tertiary amine sidechain at position 8.
Procedure :

  • React chromene intermediate C (1.0 equiv) with 2-methylpiperidine (1.5 equiv) and paraformaldehyde (2.0 equiv) in ethanol.
  • Reflux at 80°C for 6 h, concentrate, and purify via silica gel chromatography (CH$$2$$Cl$$2$$/MeOH 9:1).

Challenges :

  • Regioselectivity: The reaction favors position 8 due to electronic effects of the 4-oxo group.
  • Yield: 70–85% after optimization.

Deprotection of the 7-Hydroxy Group

Demethylation Using Boron Tribromide

The 7-methoxy group (introduced earlier for protection) is deprotected to reveal the hydroxy group.
Procedure :

  • Dissolve methoxy-protected intermediate D (1.0 equiv) in dry CH$$2$$Cl$$2$$ at −78°C.
  • Add BBr$$_3$$ (3.0 equiv) dropwise, warm to room temperature, and stir for 4 h.
  • Quench with MeOH, extract with EtOAc, and purify via crystallization.

Characterization :

  • $$ ^1H $$ NMR loss of methoxy signal (δ ~3.85 ppm) and emergence of hydroxy proton (δ 9.32 ppm).

Final Esterification and Purification

Ethyl Ester Formation via Carboxylic Acid Activation

The ethyl carboxylate is typically introduced early but may require re-esterification post-deprotection.
Procedure :

  • Activate the carboxylic acid (from intermediate E ) with TBTU (1.2 equiv) in DMF.
  • Add ethanol (5.0 equiv) and DIPEA (3.0 equiv), stir at RT for 2 h.
  • Purify via recrystallization (EtOAc/hexane).

Yield : 90–95%.

Optimization and Scalability Considerations

Critical Reaction Parameters

  • Temperature : Suzuki coupling requires 100°C for complete conversion.
  • Catalyst Loading : Pd(dppf)Cl$$_2$$ at 5 mol% balances cost and efficiency.
  • Protection Strategy : Methoxy groups prevent undesired side reactions during Mannich and coupling steps.

Purification Techniques

  • Chromatography : Gradient elution (hexane → EtOAc) resolves polar impurities.
  • Crystallization : Ethyl acetate/hexane mixtures yield high-purity product (≥98% by HPLC).

Analytical Characterization and Validation

Spectroscopic Data Consistency

  • $$ ^1H $$ NMR (400 MHz, DMSO-$$d6$$) : δ 7.81–7.74 (m, 2H, H-5/H-6), 6.98 (s, 1H, H-3), 4.43 (q, 2H, -OCH$$2$$CH$$3$$), 3.85 (s, 3H, -OCH$$3$$), 3.12–2.98 (m, 4H, piperidine), 1.37 (t, 3H, -CH$$_3$$).
  • HRMS (ESI/Q-TOF) : m/z 451.5 [M+H]$$^+$$ (calc. 451.5).

Purity and Stability

  • HPLC : Rt = 12.3 min (C18 column, 70:30 MeOH/H$$_2$$O).
  • Storage : Stable at −20°C under N$$_2$$ for >6 months.

Q & A

Q. How can researchers optimize the synthesis of this chromene derivative to improve yield and purity?

Methodological Answer:

  • Employ statistical experimental design (e.g., factorial or response surface methodology) to identify critical variables such as reaction temperature, solvent polarity, and catalyst loading. For example, optimizing the Mannich reaction step (for the piperidinylmethyl group) using Design of Experiments (DoE) can minimize trial-and-error approaches .
  • Use continuous flow reactors or advanced catalytic systems (e.g., immobilized catalysts) to enhance scalability and reduce side reactions, as suggested for similar chromenone derivatives .

Q. What are the key functional groups influencing the compound’s reactivity, and how can they be modified?

Methodological Answer:

  • The 7-hydroxy group is prone to oxidation (e.g., with KMnO₄ to form a ketone), while the chromenone core can undergo reduction (e.g., LiAlH₄ to yield dihydrochromenone). The 2-methylpiperidinylmethyl group facilitates nucleophilic substitution (e.g., with alkyl halides) .
  • Use protective group strategies (e.g., acetylating the hydroxyl group) to selectively modify other sites without disrupting sensitive moieties .

Q. What spectroscopic techniques are recommended to confirm the compound’s fluorescent properties?

Methodological Answer:

  • Conduct fluorescence spectroscopy (excitation/emission scans) in solvents of varying polarity to assess Stokes shifts and quantum yields.
  • Validate nucleolar staining specificity in live cells using confocal microscopy with co-staining agents like DAPI, as demonstrated for structurally related fluorescent probes .

Advanced Research Questions

Q. How can computational methods accelerate reaction design for novel derivatives?

Methodological Answer:

  • Apply quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in substitution reactions.
  • Integrate machine learning with experimental data to identify optimal reaction conditions (e.g., solvent, temperature) for synthesizing analogs, as pioneered by ICReDD’s reaction path search methods .

Q. How should researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Perform dose-response studies with standardized cell lines (e.g., HeLa for anticancer assays) and validate via orthogonal methods (e.g., Western blot for apoptosis markers vs. MTT viability assays).
  • Use meta-analysis to account for variables like solvent effects (DMSO vs. aqueous buffers) on bioactivity .

Q. What strategies are effective for evaluating the compound’s pharmacokinetic properties in preclinical models?

Methodological Answer:

  • Conduct in vitro ADMET assays : Cytochrome P450 inhibition, plasma protein binding, and Caco-2 permeability studies.
  • For in vivo profiling , use radiolabeled analogs (e.g., ¹⁴C-tagged) to track bioavailability and metabolite formation in rodent models .

Q. How can researchers identify and characterize reaction by-products during scale-up?

Methodological Answer:

  • Implement HPLC-MS/MS with tandem columns (C18 and HILIC) to separate polar/non-polar by-products.
  • Compare fragmentation patterns with libraries (e.g., NIST) or synthetic standards for structural confirmation .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
  • Simulate gastric/intestinal fluids (pH 1.2–6.8) to evaluate hydrolysis susceptibility of the ester and chromenone groups .

Specialized Applications

Q. How can the compound’s nucleolar staining specificity be validated in live versus fixed cells?

Methodological Answer:

  • For live-cell imaging , use low-light exposure to minimize phototoxicity and confirm co-localization with nucleolar markers (e.g., fibrillarin-GFP).
  • In fixed cells, compare staining patterns with formaldehyde vs. methanol fixation to assess artifact risks .

Q. What green chemistry principles can be applied to synthesize this compound sustainably?

Methodological Answer:

  • Replace traditional solvents (DMF, dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Use enzyme-mediated catalysis (e.g., lipases for esterification) under ambient conditions, inspired by enzyme-etching methodologies .

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